3-Bromo-5,6-dimethylpyrazin-2-ol

Description

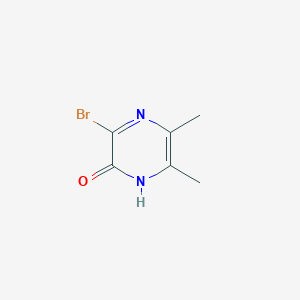

3-Bromo-5,6-dimethylpyrazin-2-ol is a brominated heterocyclic compound featuring a pyrazine core substituted with hydroxyl (-OH), bromine (Br), and methyl (-CH₃) groups at positions 2, 3, and 5/6, respectively. Its molecular formula is C₆H₇BrN₂O₂, with a molecular weight of 219.04 g/mol. The hydroxyl group at position 2 confers acidity, while bromine enhances electrophilic reactivity and lipophilicity.

Properties

IUPAC Name |

3-bromo-5,6-dimethyl-1H-pyrazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-3-4(2)9-6(10)5(7)8-3/h1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNSINQTUOBAEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=O)N1)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5,6-dimethylpyrazin-2-ol typically involves the bromination of 5,6-dimethylpyrazin-2-ol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the pyrazine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding pyrazine N-oxides. Reduction reactions can also be performed to remove the bromine atom, yielding 5,6-dimethylpyrazin-2-ol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

Oxidation Products: Pyrazine N-oxides.

Reduction Products: 5,6-Dimethylpyrazin-2-ol.

Scientific Research Applications

3-Bromo-5,6-dimethylpyrazin-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a building block for pharmaceutical compounds with potential therapeutic effects.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-5,6-dimethylpyrazin-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can facilitate interactions with biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with Non-Brominated Pyrazin-2-ol Derivatives

5,6-Dimethylpyrazin-2-ol

- Molecular Formula : C₆H₈N₂O₂

- Key Differences : Lacks bromine at position 3.

- Reactivity : Exhibits lower yields (~30–40% reduction) in Ugi–Smiles coupling reactions compared to 5,6-diphenylpyrazin-2-ol under identical conditions (toluene, 100°C, 12 h). This is attributed to rapid enamine isomerization due to reduced steric hindrance from methyl groups versus phenyl substituents.

Comparison with Brominated Pyridine Derivatives

3-Bromo-5,6-dimethylpyridine-2-carbaldehyde

- Molecular Formula: C₈H₉BrNO

- Key Differences : Pyridine ring (one nitrogen) vs. pyrazine (two nitrogens); aldehyde (-CHO) substituent vs. hydroxyl (-OH).

- Reactivity : The aldehyde group enables nucleophilic additions (e.g., Grignard reactions), while the hydroxyl group in 3-bromo-5,6-dimethylpyrazin-2-ol facilitates hydrogen bonding and acidity (pKa ~8–10).

- Synthetic Utility : Pyridine derivatives are often used in ligand design, whereas pyrazin-2-ols are explored for kinase inhibition.

Comparison with Other Brominated Pyrazine Derivatives

3-Bromo-6-((3S,5R)-3,5-dimethylpiperazin-1-yl)pyrazin-2-amine

- Molecular Formula : C₁₀H₁₅BrN₆

- Key Differences : Piperazinyl and amine substituents vs. hydroxyl and methyl groups.

- Applications : The amine group enables cross-coupling reactions (e.g., Buchwald–Hartwig), while the hydroxyl group in the main compound supports hydrogen-bonding interactions in supramolecular chemistry.

Data Table: Structural and Functional Comparison

Research Findings and Implications

Commercial Availability : Brominated pyrazine derivatives (e.g., 3-bromo-6-(pentafluoroethyl)pyridazine) are marketed as building blocks, suggesting demand for tailored halogenated heterocycles.

Biological Activity

Overview

3-Bromo-5,6-dimethylpyrazin-2-ol is a heterocyclic organic compound characterized by a pyrazine ring with a bromine atom and two methyl groups. Its molecular formula is C₆H₇BrN₂O, and it has gained interest in various fields due to its potential biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the bromination of 5,6-dimethylpyrazin-2-ol using bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane. The reaction conditions must be controlled to ensure selective bromination at the desired position on the pyrazine ring.

The biological mechanism of action for this compound is primarily linked to its interaction with various molecular targets within biological systems. The presence of the bromine atom enhances its binding affinity to enzymes and receptors, potentially modulating their activity. This compound may undergo nucleophilic substitution reactions, oxidation, and reduction, which can alter its biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-negative bacteria. The compound's structure allows it to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Anticancer Potential

In addition to its antimicrobial properties, this compound is being explored for its anticancer effects. Studies suggest that it may inhibit cancer cell proliferation through mechanisms such as inducing apoptosis or interfering with cell cycle progression. Further research is needed to elucidate the specific pathways involved .

Case Studies

- Antibacterial Activity : A study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results showed a dose-dependent inhibition of bacterial growth, indicating its potential as a therapeutic agent for resistant infections.

- Anticancer Activity : In vitro studies demonstrated that this compound reduced viability in various cancer cell lines. The compound was observed to induce oxidative stress and activate apoptotic pathways in treated cells .

Comparative Analysis with Similar Compounds

A comparison of this compound with related compounds reveals differences in biological activity based on substituent variations:

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | High | Moderate | Effective against MRSA; induces apoptosis. |

| 5,6-Dimethylpyrazin-2-ol | Low | Low | Lacks bromine; reduced reactivity. |

| 3-Chloro-5,6-dimethylpyrazin-2-ol | Moderate | Low | Chlorine substituent alters properties. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.